LogP Difference: 3-Amino vs 4-Amino Isomer
The calculated logP of (3-aminophenyl)(thiophen-2-yl)methanol is 2.99, whereas the 4-aminophenyl constitutional isomer (CAS 915919-62-9) has a calculated logP of 0.87 . This 2.12–2.4 logP unit difference corresponds to an approximately 130–250-fold higher predicted octanol-water partition coefficient for the 3-amino isomer, translating into substantially longer reversed-phase HPLC retention (higher % organic modifier required for elution), lower aqueous solubility, and greater predicted passive membrane permeability [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.99 (Chemsrc) / 2.41 (Leyan) |
| Comparator Or Baseline | 4-aminophenyl isomer (CAS 915919-62-9): logP = 0.87 (Hit2Lead) |
| Quantified Difference | ΔlogP ≈ 2.1 units (~130× difference in partition coefficient) |
| Conditions | Predicted values from different computational engines; Chemsrc (ACD/Labs) vs Hit2Lead (internal ChemBridge calculator) |
Why This Matters
A researcher requiring a more lipophilic scaffold for blood-brain barrier penetration or reverse-phase purification would select the 3-amino isomer; conversely, the 4-amino isomer would be preferable for aqueous formulation work.
- [1] Molbase. (3-aminophenyl)-thiophen-2-ylmethanol: LogP 2.9932, PSA 74.49. https://qiye.molbase.cn View Source
